molecular formula C24H24N2O3S3 B2623493 2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 923505-98-0

2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2623493
CAS No.: 923505-98-0
M. Wt: 484.65
InChI Key: BODUTAULRLZMKG-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl group and the acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,4-dimethylphenyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S3/c1-16-6-7-18(17(2)13-16)14-23(27)26(11-10-19-5-4-12-30-19)24-25-21-9-8-20(32(3,28)29)15-22(21)31-24/h4-9,12-13,15H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODUTAULRLZMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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